

MU1742: A Technical Guide to its Cellular Target and Mechanism of Action

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Compound of Interest

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Executive Summary

MU1742 is a potent and selective chemical probe targeting the serine/threonine kinases Casein Kinase 1 delta (CK1 δ) and Casein Kinase 1 epsilon (CK1 ϵ).^{[1][2][3]} This document provides a comprehensive overview of the cellular targets of **MU1742**, its mechanism of action, and detailed experimental data. It is intended to serve as a technical resource for researchers in academia and the pharmaceutical industry engaged in drug discovery and development. The information presented herein is compiled from publicly available research and databases.

Primary Cellular Targets: CK1 δ and CK1 ϵ

The primary cellular targets of **MU1742** are the protein kinases CK1 δ and CK1 ϵ .^{[1][2]} These kinases are members of the Casein Kinase 1 family, which are crucial regulators of numerous cellular processes.^{[1][2][4]} The CK1 family consists of six isoforms in humans (CK1 α , CK1 γ 1, CK1 γ 2, CK1 γ 3, CK1 δ , and CK1 ϵ) that share a highly conserved kinase domain.^{[1][4]} CK1 δ and CK1 ϵ exhibit the highest degree of homology among the isoforms.^[4]

MU1742 demonstrates high potency against CK1 δ and CK1 ϵ both in biochemical assays and in cellular contexts.^{[2][4]} While it can also inhibit CK1 α at higher concentrations, its primary utility as a chemical probe lies in its potent inhibition of the δ and ϵ isoforms.^{[2][5]}

Quantitative Analysis of MU1742 Potency and Selectivity

The potency and selectivity of **MU1742** have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of **MU1742** against CK1 Isoforms

Target Kinase	IC50 (nM)
CK1δ	6.1[1]
CK1ε	27.7[1]
CK1α1	7.2[1]
CK1α1L	520[1]

IC50 values were determined by in vitro inhibition assays (Reaction Biology).[1]

Table 2: Cellular Target Engagement of **MU1742** in HEK293 Cells

Target Kinase	EC50 (nM)
CK1δ	47[1]
CK1ε	220[1]
CK1α1	3500[1]

EC50 values were determined using the NanoBRET™ assay in intact HEK293 cells.[1]

Table 3: Kinome-Wide Selectivity Profile of **MU1742**

Parameter	Result
Number of Kinases Screened	415[1][4]
Concentration of MU1742	1 μ M[1][4]
Off-Target Inhibition	No significant off-targets observed with residual activity < 40%[1][4]

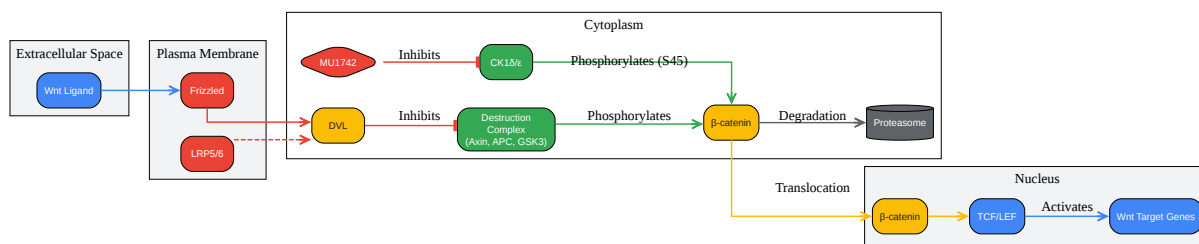
Kinome-wide selectivity was assessed by Reaction Biology.[1][4]

Impact on Cellular Signaling Pathways

CK1 isoforms are integral components of several critical signaling pathways, including the Wnt, Hedgehog (Hh), and Hippo pathways, which are fundamental for embryonic development, tissue homeostasis, and are often dysregulated in cancer.[1][2][4]

Wnt Signaling Pathway

A primary and well-characterized role of CK1 α , and by extension CK1 δ/ϵ , is the negative regulation of the canonical Wnt signaling pathway.[6] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3, and CK1 phosphorylates β -catenin, targeting it for proteasomal degradation. CK1 α initiates this process by phosphorylating β -catenin at Serine 45.[6] Inhibition of CK1 δ/ϵ by **MU1742** can therefore lead to the stabilization and nuclear translocation of β -catenin, resulting in the transcription of Wnt target genes. The effect of **MU1742** on Wnt signaling has been confirmed using TopFlash luciferase reporter assays.[1][4]



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Caption: Wnt signaling pathway and the inhibitory action of **MU1742** on CK1δ/ε.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize **MU1742**.

In Vitro Kinase Inhibition Assay (Reaction Biology)

This assay quantifies the direct inhibitory effect of **MU1742** on the enzymatic activity of purified kinases.

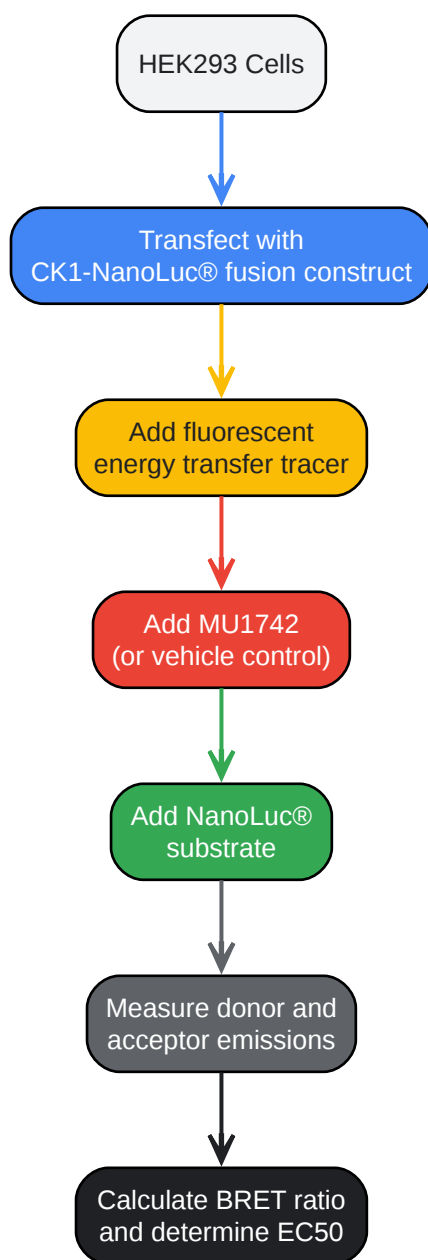
- **Enzyme and Substrate Preparation:** Recombinant human CK1 isoforms are purified. A specific peptide substrate for each kinase is prepared.
- **Reaction Mixture:** The kinase, substrate, and ATP (at a concentration of 10 mM) are combined in a reaction buffer.
- **Inhibitor Addition:** A dilution series of **MU1742** is added to the reaction mixtures. A DMSO control is included.

- Incubation: The reactions are incubated at a controlled temperature to allow for substrate phosphorylation.
- Detection: The amount of phosphorylated substrate is quantified, typically using a radiometric (e.g., ^{33}P -ATP) or fluorescence-based method.
- Data Analysis: The percentage of kinase inhibition is calculated for each **MU1742** concentration. IC50 values are determined by fitting the data to a dose-response curve.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of **MU1742** to its target kinases within living cells.

- Cell Line Engineering: HEK293 cells are transiently or stably transfected with a vector expressing the target kinase (e.g., CK1δ) fused to a NanoLuc® luciferase.
- Tracer Addition: A fluorescently labeled tracer that binds to the ATP-binding pocket of the kinase is added to the cells.
- Compound Treatment: Cells are treated with varying concentrations of **MU1742** or a vehicle control.
- Luminescence Measurement: A substrate for NanoLuc® luciferase is added, and both the donor (luciferase) and acceptor (tracer) emissions are measured.
- BRET Ratio Calculation: The BRET ratio is calculated as the ratio of acceptor emission to donor emission.
- Data Analysis: Competitive displacement of the tracer by **MU1742** results in a decrease in the BRET signal. EC50 values are determined from the dose-response curve of the BRET ratio versus **MU1742** concentration.



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Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Western Blotting for Phospho-Protein Analysis

Western blotting is employed to assess the functional consequences of CK1 inhibition on downstream signaling events, such as the phosphorylation of DVL3.[1][4]

- **Cell Culture and Treatment:** Cells (e.g., HEK293) are cultured and treated with **MU1742** at various concentrations for a specified duration.
- **Protein Extraction:** Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA).
- **SDS-PAGE:** Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a CK1 substrate (e.g., phospho-DVL3). A primary antibody for the total protein is used as a loading control.
- **Secondary Antibody and Detection:** The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- **Densitometry:** The intensity of the protein bands is quantified to determine the relative levels of phosphorylation.

TopFlash Luciferase Reporter Assay

This assay is used to measure the activity of the canonical Wnt signaling pathway.

- **Cell Transfection:** Cells are co-transfected with a TopFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization). In some cases, DVL3 and CK1 ϵ are overexpressed to enhance the signal.^[4]
- **Compound Treatment:** Transfected cells are treated with **MU1742** or a vehicle control.
- **Cell Lysis and Luciferase Assay:** Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

- **Data Analysis:** The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold change in Wnt signaling activity is calculated relative to the control.

Conclusion

MU1742 is a well-characterized and highly selective chemical probe for the cellular targets CK1 δ and CK1 ϵ . Its utility in dissecting the roles of these kinases in various signaling pathways, particularly the Wnt pathway, is well-documented. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize **MU1742** in their studies and to further explore the therapeutic potential of targeting CK1 δ and CK1 ϵ in diseases such as cancer and neurodegenerative disorders.[2]

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